2-Bromoethyl acetate

Overview

Description

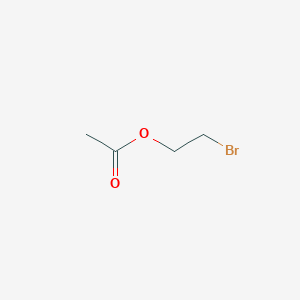

2-Bromoethyl acetate (CAS 927-68-4) is a halogenated ester with the molecular formula C₄H₇BrO₂ and a molecular weight of 167.00 g/mol . It is a colorless to pale yellow liquid with a purity ≥99% and moisture content ≤0.3% . The compound is synthesized via esterification of ethylene glycol with hydrogen bromide (HBr) and acetic acid using an azeotropic water-carrying agent like toluene, achieving yields up to 95% under optimized conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoethyl acetate can be synthesized through the reaction of ethylene glycol with an aqueous solution of hydrogen bromide and acetic acid. The reaction is typically carried out in the presence of a solvent such as toluene, which forms an azeotrope with water but not with this compound. The reaction mixture is heated under reflux conditions to separate toluene and water, and acetic anhydride or acetic acid is added to convert bromoethanol in the reaction mixture to additional this compound .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, with the process optimized for cost-effectiveness and high yield. The use of azeotropic distillation helps in achieving high purity of the final product .

Chemical Reactions Analysis

Reaction Mechanism

The reaction proceeds through the formation of an intermediate bromoethanol, which can be further converted into 2-bromoethyl acetate by reacting it with acetic acid or acetic anhydride. This dual function helps in maximizing the yield of the desired product.

Nucleophilic Substitution Reactions

This compound is a suitable substrate for nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common nucleophiles include:

-

Alcohols

-

Amines

-

Thiols

The general reaction can be represented as follows:

Where represents a nucleophile.

Formation of Heterocycles

In recent studies, this compound has been used to synthesize various heterocycles, such as azetidines. The mechanism typically involves:

-

Nucleophilic Addition : The nucleophile attacks the electrophilic carbon adjacent to the bromine.

-

Cyclization : Following nucleophilic addition, an intramolecular reaction occurs leading to ring formation.

This method has been successfully applied to produce strained four-membered rings from amino esters and (2-bromoethyl)sulfonium salts .

Thermal Decomposition

Thermal decomposition studies have shown that under certain conditions, this compound can decompose into smaller molecules. The products and mechanisms vary based on temperature and pressure conditions during decomposition .

Data Table: Reaction Yields and Conditions

| Reaction Type | Conditions | Yield (%) | By-products |

|---|---|---|---|

| Nucleophilic Substitution | Reflux with alcohol/amine | ~85 | Varies by nucleophile |

| Heterocycle Formation | Reflux with amino esters | ~70-90 | Unreacted starting materials |

| Thermal Decomposition | High temperature (200°C) | Varies | CH, CO, etc. |

Scientific Research Applications

Synthesis of 2-Bromoethyl Acetate

The synthesis of this compound typically involves the reaction of ethylene glycol with an aqueous solution of hydrogen bromide and acetic acid. Improved methods have been developed to enhance yield and purity, such as utilizing solvents that form azeotropes with water but not with the acetate, allowing for efficient removal of water during the reaction process .

Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various biologically active compounds:

- Synthesis of Alkaloids : It has been used in the asymmetric total synthesis of natural products such as (+)-1-deoxylycorine and (+)-lycorine, where it acts as an alkylating agent .

- Development of X-ray Contrast Agents : The compound is integral in synthesizing nonionic X-ray contrast agents, which are crucial for medical imaging. Specifically, it is involved in the preparation of intermediates like N,N'-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodoisophthalamide .

Organic Synthesis

- Reagent in Nucleophilic Substitution Reactions : this compound is frequently employed as a reagent for nucleophilic substitutions, facilitating the formation of various esters and amines under mild conditions .

- Synthesis of Azetidines : It is utilized in synthesizing azetidines, which are important N-heterocycles with significant biological activity .

Case Study 1: Synthesis of Imidazole Derivatives

In a study focused on pyridinylimidazole-type compounds, imidazole-2-thione was treated with this compound under basic conditions to yield an ester derivative. This reaction demonstrated the utility of this compound in creating complex organic molecules that could be further modified for pharmaceutical applications .

Case Study 2: X-ray Contrast Agent Development

Research highlighted the role of this compound in synthesizing intermediates for X-ray contrast agents. The improved synthetic routes not only increased yields but also reduced costs significantly, showcasing its importance in the pharmaceutical industry .

Mechanism of Action

The mechanism of action of 2-bromoethyl acetate involves its role as an alkylating agent. It reacts with nucleophiles, such as amines and thiols, to form covalent bonds. This property is exploited in organic synthesis to introduce ethyl acetate groups into molecules. The molecular targets and pathways involved depend on the specific application and the nucleophiles present in the reaction environment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Esters and Acetates

Key Differences :

- Reactivity : this compound exhibits higher electrophilicity due to its shorter alkyl chain, making it more reactive in SN2 reactions compared to 4-bromobutyl acetate .

- Mutagenicity: this compound shows significant mutagenicity in Salmonella TA1535, whereas 2-bromoacetaldehyde is non-mutagenic but bactericidal .

Bromoethyl Derivatives in Polymer Chemistry

Comparison :

- Synthetic Utility : N-2-Bromoethyl maleimide is used in controlled polymer networks, while 2-bromoethyl isocyanate’s instability limits its use to short-term reactions .

- Safety : Both compounds require careful handling, but this compound’s historical use as an RCA highlights unique regulatory concerns .

Mutagenicity and Toxicity Profiles

Mechanistic Insight : The acetate group in this compound enhances its ability to penetrate bacterial membranes, contributing to its mutagenic activity compared to aldehyde derivatives .

Biological Activity

2-Bromoethyl acetate (CAS No. 927-68-4) is an organic compound with significant biological activity, attracting attention in various fields including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C₄H₇BrO₂

- Molecular Weight : 167.00 g/mol

- Structure : BrCH₂CH₂OCOCH₃

- Log P (octanol-water partition coefficient) : 1.92 (indicating moderate hydrophobicity) .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. Its mechanism involves disrupting cellular processes, which can be particularly effective against bacterial strains.

- Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | High | |

| Mycobacterium tuberculosis | Low |

This compound has shown variable efficacy against different bacteria, with notable activity against E. coli, suggesting potential for further development as an antibacterial agent.

Cytotoxicity and Safety Profile

Cytotoxicity assays indicate that while this compound exhibits antimicrobial properties, it also has cytotoxic effects on mammalian cells at higher concentrations.

- Table 2: Cytotoxicity Data

The IC₅₀ values suggest that while the compound can be effective against pathogens, careful consideration is necessary regarding its dosage to avoid adverse effects on human cells.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can alkylate nucleophilic sites in proteins and nucleic acids. This action disrupts critical cellular functions, leading to cell death in susceptible organisms.

Case Studies

-

Study on Bacterial Resistance :

A study investigated the effectiveness of this compound in overcoming antibiotic resistance in Staphylococcus aureus. The results indicated that combining this compound with traditional antibiotics enhanced their efficacy, reducing the minimum inhibitory concentration (MIC) required for bacterial inhibition . -

Inflammatory Response Modulation :

Another research focused on the anti-inflammatory potential of this compound through inhibition of cytosolic phospholipase A₂ (cPLA₂). The findings suggested that this compound could serve as a lead for developing new anti-inflammatory drugs due to its ability to modulate inflammatory pathways effectively .

Q & A

Q. Basic: What are the standard synthetic methods for preparing 2-bromoethyl acetate in academic laboratories?

Methodological Answer:

this compound is typically synthesized via nucleophilic substitution or Williamson ether synthesis :

- Williamson Ether Synthesis : Reacting 2-bromoethanol with acetyl chloride or acetic anhydride in the presence of a base (e.g., NaH or K₂CO₃). For example, NaH-mediated reactions in dry DMF yield >95% product .

- Nucleophilic Substitution : Using KI as a catalyst in acetonitrile under reflux conditions (4–6 hours), followed by filtration and concentration .

Critical Parameters : Anhydrous conditions are essential to avoid hydrolysis. Excess acetic anhydride improves esterification efficiency.

Q. Basic: What analytical techniques validate the purity and structure of this compound?

Methodological Answer:

- Gas Chromatography (GC) : Purity is confirmed using GC with flame ionization detection (>97.0% purity reported in commercial batches) .

- Thin-Layer Chromatography (TLC) : Silica gel plates with hexanes:ethyl acetate (10:1) as eluent; Rf values distinguish starting materials (Rf = 0.38) from product (Rf = 0.22) .

- NMR Spectroscopy : Key peaks include δ 4.3–4.5 ppm (CH₂Br) and δ 2.1 ppm (acetyl group) in ¹H NMR .

Q. Advanced: How does the reactivity of this compound compare to chloro or iodo analogs in alkylation reactions?

Mechanistic Analysis :

- Leaving Group Ability : Bromine (Br) is less electronegative than chlorine (Cl) but more reactive than iodine (I) in SN2 reactions due to bond dissociation energy. This makes this compound a versatile alkylating agent for synthesizing ethers or amines .

- Reactivity Trade-offs : Chloro analogs (e.g., 2-chloroethyl acetate) require harsher conditions (e.g., higher temperatures), while iodo analogs are less stable .

Q. Advanced: How to resolve contradictions in reported physical properties (e.g., boiling point, purity)?

Data Discrepancy Analysis :

- Boiling Point : Literature reports range from 159°C to 138–144°C under reduced pressure . These variations arise from differences in pressure calibration or impurities.

- Purity : Commercial batches vary between >97.0% (GC) and ≥99% (assay) . Researchers should verify purity via in-house GC or titration before critical experiments.

Recommendation : Always cross-check supplier certificates of analysis (COA) and replicate key measurements .

Q. Basic: What storage conditions ensure this compound’s stability?

Best Practices :

- Temperature : Store at –20°C under argon to prevent hydrolysis or bromine loss .

- Moisture Control : Keep moisture content ≤0.3% using molecular sieves .

- Ventilation : Store in a well-ventilated, low-temperature drying cabinet to minimize degradation .

Q. Advanced: What safety protocols are critical when handling this compound?

Risk Mitigation :

- Alkylation Hazard : As a potent alkylating agent, it may alkylate DNA or proteins. Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Q. Advanced: How is this compound utilized in synthesizing glycosides or polymer precursors?

Application Example :

- Glycoside Synthesis : React with tetra-O-acetyl-β-D-glucopyranoside to form bromoethyl glycosides, used in carbohydrate chemistry .

- Polymer Chemistry : Acts as a chain-transfer agent in RAFT polymerization or a crosslinker in hydrogels .

Q. Basic: What role does this compound play in pharmaceutical intermediate synthesis?

Case Study :

- Erlotinib Derivatives : Used in Williamson ether synthesis to introduce acetyloxyethyl groups into anticancer agents, achieving 95% yield .

- Prodrug Activation : Serves as a hydrolyzable ester prodrug linker for controlled drug release .

Properties

IUPAC Name |

2-bromoethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-4(6)7-3-2-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHQKFQZGLKBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878738 | |

| Record name | ETHANOL, 2-BROMO-, ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-68-4 | |

| Record name | 2-Bromoethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetoxy-2-bromoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMOETHYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-bromo-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ETHANOL, 2-BROMO-, ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETOXY-2-BROMOETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRZ256O7QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.